Propan-2-yl 2-(4-methoxyphenyl)acetate
Description
Propan-2-yl 2-(4-methoxyphenyl)acetate is an ester derivative characterized by an isopropyl (propan-2-yl) ester group and a 4-methoxyphenyl substituent attached to an acetate backbone. This compound is structurally notable for its lipophilic aromatic moiety and ester functionality, which influence its physicochemical properties, such as solubility and stability.
Properties
CAS No. |
64450-65-3 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
propan-2-yl 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-12(13)8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
MIKVYRWSUUCYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional nuances of Propan-2-yl 2-(4-methoxyphenyl)acetate can be contextualized by comparing it to related compounds, as detailed below:
Structural Analogues with Varied Functional Groups
Key Insights :
- Functional Group Impact : The replacement of the ester group with a ketone (e.g., compounds 3 and 7 ) or amide (8 ) alters reactivity and solubility. Ketones are more electrophilic, while amides exhibit stronger intermolecular interactions.
- Substituent Effects : The 4-methoxy group in all compounds enhances aromatic stability and may contribute to π-π stacking in biological systems.
Derivatives with Heterocyclic or Halogen Substituents
Key Insights :
- Heterocycles : Triazole and chromen rings expand conjugation, influencing optical properties and bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
